molecular formula C11H8O3 B2509737 (2E)-3-(1-benzofuran-2-yl)acrylic acid CAS No. 132376-67-1; 57329-40-5

(2E)-3-(1-benzofuran-2-yl)acrylic acid

Cat. No.: B2509737
CAS No.: 132376-67-1; 57329-40-5
M. Wt: 188.182
InChI Key: SCFAXPKHRUZJFC-AATRIKPKSA-N
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Description

(2E)-3-(1-benzofuran-2-yl)acrylic acid is a conjugated α,β-unsaturated carboxylic acid featuring a benzofuran moiety. The benzofuran ring, a fused bicyclic system (benzene + furan), confers aromaticity and electronic diversity, while the acrylic acid group provides a reactive carboxylic acid functionality and conjugation across the C2–C3 double bond (E-configuration).

The compound’s planar benzofuran-acrylic acid system facilitates intermolecular interactions such as π-π stacking and hydrogen bonding, critical for both crystallographic packing (as observed in analogs like 2-(5-fluoro-1-benzofuran-2-yl)acetic acid ) and binding to biological targets.

Properties

IUPAC Name

(E)-3-(1-benzofuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFAXPKHRUZJFC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132376-67-1
Record name (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid
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Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features of (2E)-3-(1-benzofuran-2-yl)acrylic acid with analogous compounds:

Compound Name Core Structure Substituents/Modifications Key Features
This compound Benzofuran + acrylic acid E-configured double bond, carboxylic acid Conjugated system enhances acidity and reactivity; planar for π-interactions
2-(5-Fluoro-1-benzofuran-2-yl)acetic acid Benzofuran + acetic acid Fluorine at C5, shorter alkyl chain (acetic) Reduced conjugation; fluorine increases electronegativity and lipophilicity
(E)-3-(cyclohex-1-en-1-yl)acrylic acid Cyclohexene + acrylic acid Non-aromatic cyclohexene ring Lack of aromaticity reduces π-stacking potential; increased flexibility
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid Benzofuran + quinoline + acid Quinoline ring replaces acrylic acid Expanded aromatic system (quinoline) enhances DNA intercalation potential

Physicochemical Properties

  • Acidity : The acrylic acid group in the target compound (pKa ~4.5–5.0, estimated) is more acidic than acetic acid analogs (pKa ~2.5–3.0) due to conjugation stabilization of the deprotonated form .
  • Solubility : The benzofuran ring contributes to moderate lipid solubility, while the carboxylic acid enhances water solubility. Fluorinated analogs (e.g., 2-(5-fluoro-1-benzofuran-2-yl)acetic acid) exhibit higher lipophilicity .
  • Conjugation Effects: The E-configuration in acrylic acid derivatives optimizes conjugation, influencing UV-Vis absorption and reactivity in Michael addition reactions compared to non-conjugated acetic acid derivatives .

Research Findings and Data

Crystallographic Insights

  • Analogs such as 2-(5-fluoro-1-benzofuran-2-yl)acetic acid crystallize in monoclinic systems with intermolecular hydrogen bonds (O–H···O) stabilizing the lattice . The target compound likely adopts similar packing motifs.
  • Software tools like SHELXL and ORTEP-3 are critical for resolving such structures, confirming bond lengths and angles .

Q & A

Basic: What synthetic methodologies are effective for synthesizing (2E)-3-(1-benzofuran-2-yl)acrylic acid and its derivatives?

The compound is typically synthesized via multi-step routes involving:

  • Condensation reactions : 2-Acetyl benzofuran reacts with isatin under acidic conditions to form quinoline-4-carboxylic acid derivatives, followed by esterification and hydrazide formation .
  • Cross-coupling strategies : Similar benzofuran-acrylic acid analogs are synthesized using Heck coupling or Knoevenagel condensation, optimizing reaction time, temperature, and catalysts (e.g., acetic acid or piperidine) .
    Key considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (ethyl acetate/hexane) to isolate stereoisomers .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

DFT methods (e.g., B3LYP hybrid functional) are critical for:

  • Electron distribution analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For benzofuran derivatives, the acryloyl group often acts as an electron-deficient moiety .
  • Non-covalent interactions : Use atoms-in-molecules (AIM) theory to map hydrogen bonding and π-π stacking, which influence crystal packing (e.g., in chalcone derivatives) .
    Methodological steps : Optimize geometry at the 6-311++G(d,p) basis set. Validate with experimental crystallographic data (e.g., bond lengths from SHELX-refined structures) .

Basic: What spectroscopic and crystallographic techniques confirm the structural identity of this compound?

  • NMR/IR : The acryloyl proton (δ 6.5–7.5 ppm in 1H^1H NMR) and carbonyl stretching (1690–1710 cm1^{-1} in IR) confirm conjugation .
  • X-ray crystallography : Use SHELXL for refinement. For example, orthorhombic space group P212121P2_12_12_1 (Z=4) with unit cell parameters a=4.86A˚,b=13.82A˚,c=21.76A˚a = 4.86 \, \text{Å}, b = 13.82 \, \text{Å}, c = 21.76 \, \text{Å} .
    Best practices : Resolve disorder in benzofuran rings using SQUEEZE in PLATON and validate with R-factor convergence (< 5%) .

Advanced: How do researchers resolve discrepancies in reported biological activities of benzofuran-acrylic acid derivatives?

  • Assay standardization : Compare MIC values under consistent conditions (e.g., broth microdilution for antimicrobial activity) .
  • Structural analogs : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance activity. For example, trifluoromethyl-substituted analogs show 4-fold higher antitubercular potency .
  • In silico ADMET : Use SwissADME to predict bioavailability and rule out false positives (e.g., PAINS filters). Derivatives with logP < 3.5 often exhibit better membrane permeability .

Advanced: What strategies enhance the nonlinear optical (NLO) properties of this compound?

  • Crystal engineering : Design non-centrosymmetric crystals (e.g., chalcone derivatives) by introducing bulky substituents (e.g., bromophenyl groups) to disrupt symmetry .
  • Hyperpolarizability calculations : Use DFT to compute β values. For example, brominated derivatives exhibit second-harmonic generation (SHG) efficiency 1.5× higher than urea .
    Experimental validation : Poling in PMMA matrices and Kurtz-Perry powder testing under Nd:YAG laser (1064 nm) .

Basic: How are hydrazide derivatives of this compound synthesized for pharmacological screening?

  • Step 1 : React methyl ester intermediates with hydrazine hydrate (80°C, 6h) to form carbohydrazides .
  • Step 2 : Condense with substituted isatins (e.g., 5-fluoroisatin) in ethanol under reflux to form Schiff bases.
    Yield optimization : Use Dean-Stark traps for azeotropic water removal. Characterize products via 1H^1H-1H^1H COSY to confirm regioselectivity .

Advanced: What role do intermolecular interactions play in the solid-state stability of this compound?

  • Hydrogen bonding : Carboxylic acid dimers (O–H⋯O, 2.65–2.70 Å) stabilize crystal lattices. For example, centrosymmetric dimers in P21/cP2_1/c space groups .
  • Halogen interactions : Bromine substituents form Br⋯O contacts (3.2–3.4 Å), enhancing thermal stability (TGA decomposition >250°C) .
    Analysis tools : Mercury CSD for packing diagrams; CrystalExplorer for Hirshfeld surface analysis .

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